molecular formula C10H11ClO6S B13304450 Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate

Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate

Cat. No.: B13304450
M. Wt: 294.71 g/mol
InChI Key: VFBSETJXJZQWAE-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate typically involves the chlorosulfonylation of methyl 3,5-dimethoxybenzoate. This reaction is carried out by treating methyl 3,5-dimethoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O4} + \text{ClSO3H} \rightarrow \text{C10H11ClO6S} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of inert solvents such as chlorocarbons or acetonitrile is common to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.

Common Reagents and Conditions:

    Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions.

    Hydrolysis: Typically carried out in the presence of water or aqueous bases.

    Reduction: Tin(II) chloride in the presence of hydrochloric acid is a common reducing agent.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate involves the reactivity of the chlorosulfonyl group. This electrophilic group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • Methyl 2-(chlorosulfonyl)benzoate
  • Chlorosulfonyl isocyanate
  • 6-Chlorosulfonylbenzoxazolin-2-one

Comparison: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. Compared to Methyl 2-(chlorosulfonyl)benzoate, the additional methoxy groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions. Chlorosulfonyl isocyanate and 6-Chlorosulfonylbenzoxazolin-2-one, while also containing the chlorosulfonyl group, have different core structures and thus exhibit different reactivities and applications.

Properties

Molecular Formula

C10H11ClO6S

Molecular Weight

294.71 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-3,5-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO6S/c1-15-6-4-7(10(12)17-3)9(18(11,13)14)8(5-6)16-2/h4-5H,1-3H3

InChI Key

VFBSETJXJZQWAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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